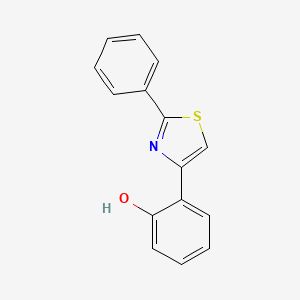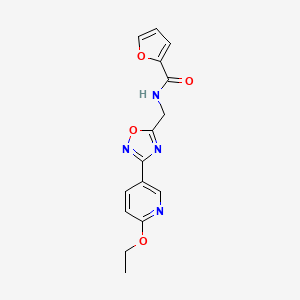![molecular formula C14H14O2 B2743686 7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid CAS No. 129576-92-7](/img/structure/B2743686.png)
7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C14H14O2 and a molecular weight of 214.27 g/mol . This compound is characterized by its unique tricyclic structure, which includes a phenyl group and a carboxylic acid functional group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves several steps. One common method includes the treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride. This reaction leads to the cleavage of the central carbon-carbon bond in the bicyclobutane fragment and subsequent heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques and reagents. The use of catalysts such as Raney nickel for hydrogenation reactions is common in the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Substitution: Electrophile-initiated lactonization is another reaction where the compound reacts with electrophiles to form lactones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.
Substitution: Benzenesulfenyl chloride and mercury acetate are used in electrophile-initiated lactonization.
Major Products
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid.
Substitution: Substituted bicyclo[3.1.1]heptane-6,7-carbolactones.
Scientific Research Applications
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is primarily used in scientific research, particularly in the field of proteomics . It serves as a specialty product for studying protein interactions and functions. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies in organic chemistry .
Mechanism of Action
The mechanism of action of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to participate in complex reactions, leading to the formation of various products. The pathways involved include electrophilic substitution and hydrogenation, which are facilitated by the compound’s unique structural features .
Comparison with Similar Compounds
Similar Compounds
7-Phenylbicyclo[3.1.1]heptane-6,7-carbolactones: Formed through electrophile-initiated lactonization.
Anti-7-phenylbicyclo[3.1.1]heptane-exo-6-carboxylic acid: Formed through hydrogenation over Raney nickel.
Uniqueness
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is unique due to its tricyclic structure, which includes a phenyl group and a carboxylic acid functional group. This structure allows it to undergo a variety of chemical reactions, making it a versatile compound for research purposes. Its ability to form complex products through electrophilic substitution and hydrogenation reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPNJRDELWFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![4-(Thian-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2743604.png)

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![3-(4-ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2743612.png)
![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)
![N-(5-(tert-butyl)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-yl)acetamide](/img/structure/B2743616.png)



![5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2743620.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2743622.png)
